molecular formula C20H21Cl2NO4 B11504180 Ethyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-3-(4-ethoxyphenyl)propanoate

Ethyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-3-(4-ethoxyphenyl)propanoate

Cat. No.: B11504180
M. Wt: 410.3 g/mol
InChI Key: NXNDEDCFVGBNIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 3-[(3,4-DICHLOROPHENYL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is known for its unique structural features, which include a formamido group and dichlorophenyl and ethoxyphenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[(3,4-DICHLOROPHENYL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[(3,4-DICHLOROPHENYL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ETHYL 3-[(3,4-DICHLOROPHENYL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The formamido group can form hydrogen bonds with biological molecules, influencing their activity. The dichlorophenyl and ethoxyphenyl groups can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3-[(3,4-DICHLOROPHENYL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C20H21Cl2NO4

Molecular Weight

410.3 g/mol

IUPAC Name

ethyl 3-[(3,4-dichlorobenzoyl)amino]-3-(4-ethoxyphenyl)propanoate

InChI

InChI=1S/C20H21Cl2NO4/c1-3-26-15-8-5-13(6-9-15)18(12-19(24)27-4-2)23-20(25)14-7-10-16(21)17(22)11-14/h5-11,18H,3-4,12H2,1-2H3,(H,23,25)

InChI Key

NXNDEDCFVGBNIE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.